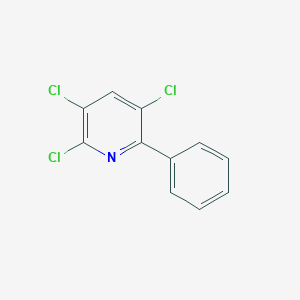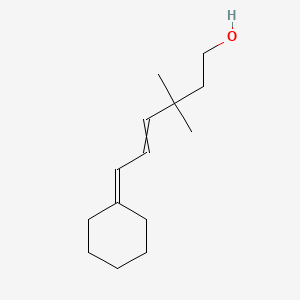![molecular formula C33H56I2N2S2 B12562497 Pyridinium, 4,4'-[1,3-propanediylbis(thio)]bis[1-decyl-, diiodide CAS No. 202070-88-0](/img/structure/B12562497.png)
Pyridinium, 4,4'-[1,3-propanediylbis(thio)]bis[1-decyl-, diiodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridinium, 4,4’-[1,3-propanediylbis(thio)]bis[1-decyl-, diiodide is a chemical compound that belongs to the class of pyridinium salts. These salts are known for their diverse applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a pyridinium core linked by a 1,3-propanediylbis(thio) bridge and decyl groups, with diiodide as the counterion.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pyridinium, 4,4’-[1,3-propanediylbis(thio)]bis[1-decyl-, diiodide typically involves the reaction of pyridine derivatives with appropriate alkylating agents. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane, and the reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistency and scalability in production.
Análisis De Reacciones Químicas
Types of Reactions
Pyridinium, 4,4’-[1,3-propanediylbis(thio)]bis[1-decyl-, diiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or disulfides.
Substitution: Nucleophilic substitution reactions can occur at the pyridinium ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted pyridinium derivatives. These products have their own unique properties and applications in different fields.
Aplicaciones Científicas De Investigación
Pyridinium, 4,4’-[1,3-propanediylbis(thio)]bis[1-decyl-, diiodide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of pyridinium ylides and ionic liquids.
Biology: The compound has been studied for its antimicrobial and anticancer properties. It has shown potential as an inhibitor of various enzymes and biological pathways.
Medicine: Research has indicated its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of materials with specific properties, such as conductivity and stability.
Mecanismo De Acción
The mechanism of action of Pyridinium, 4,4’-[1,3-propanediylbis(thio)]bis[1-decyl-, diiodide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. It can also interact with cellular membranes, affecting their permeability and function.
Comparación Con Compuestos Similares
Similar Compounds
- Pyridinium, 4,4’-[1,3-propanediylbis(thio)]bis[1-octyl-, diiodide
- Pyridinium, 4,4’-[1,3-propanediylbis(thio)]bis[1-hexyl-, diiodide
Uniqueness
Pyridinium, 4,4’-[1,3-propanediylbis(thio)]bis[1-decyl-, diiodide is unique due to its specific structure, which imparts distinct chemical and biological properties. The presence of decyl groups and the 1,3-propanediylbis(thio) bridge contribute to its stability and reactivity, making it suitable for various applications that similar compounds may not be able to achieve.
This detailed article provides a comprehensive overview of Pyridinium, 4,4’-[1,3-propanediylbis(thio)]bis[1-decyl-, diiodide, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
202070-88-0 |
|---|---|
Fórmula molecular |
C33H56I2N2S2 |
Peso molecular |
798.8 g/mol |
Nombre IUPAC |
1-decyl-4-[3-(1-decylpyridin-1-ium-4-yl)sulfanylpropylsulfanyl]pyridin-1-ium;diiodide |
InChI |
InChI=1S/C33H56N2S2.2HI/c1-3-5-7-9-11-13-15-17-24-34-26-20-32(21-27-34)36-30-19-31-37-33-22-28-35(29-23-33)25-18-16-14-12-10-8-6-4-2;;/h20-23,26-29H,3-19,24-25,30-31H2,1-2H3;2*1H/q+2;;/p-2 |
Clave InChI |
HSFRDQAYZHXGSD-UHFFFAOYSA-L |
SMILES canónico |
CCCCCCCCCC[N+]1=CC=C(C=C1)SCCCSC2=CC=[N+](C=C2)CCCCCCCCCC.[I-].[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{4-[(1R)-1-Hydroxyethyl]phenyl}-N-(methanesulfonyl)methanesulfonamide](/img/structure/B12562426.png)
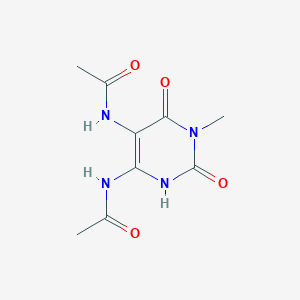
![1-(1,5,5-Trimethylbicyclo[2.2.1]heptan-2-yl)cyclohexan-1-ol](/img/structure/B12562435.png)
![Dimethyl [(2,4-dinitrophenoxy)imino]propanedioate](/img/structure/B12562452.png)
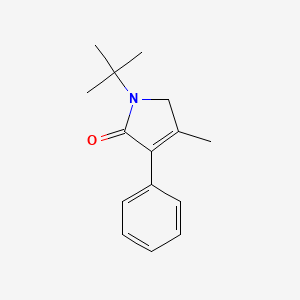
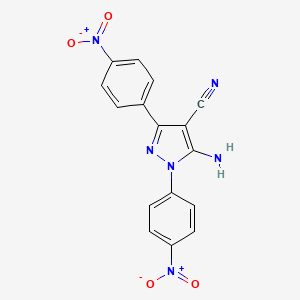
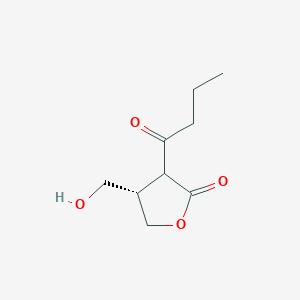
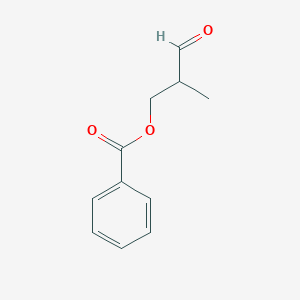
![2-{[(Chloromethoxy)carbonyl]oxy}ethyl 2-methylprop-2-enoate](/img/structure/B12562480.png)

![1,1'-{[(4-Chlorophenyl)methylene]bis(oxyethane-2,1-diyloxy)}dibenzene](/img/structure/B12562487.png)
